molecular formula C19H17N3O2S B2507234 3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylthio)-4H-1,2,4-triazole CAS No. 868213-49-4

3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylthio)-4H-1,2,4-triazole

Cat. No. B2507234
CAS RN: 868213-49-4
M. Wt: 351.42
InChI Key: PWUOXWLDYIBUGB-UHFFFAOYSA-N
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Description

The compound of interest, 3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylthio)-4H-1,2,4-triazole, is a triazole derivative that incorporates a 3,4-dimethoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group suggests potential for increased biological activity due to the electron-donating effects of the methoxy groups, which may influence the compound's interaction with biological targets .

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep procedures that can include the formation of intermediates such as isocyanides, carboxylic acids, and various substituted acetophenones. For example, the synthesis of chiral oxazolidinone derivatives with a 3,4-dimethoxyphenyl group involves the use of 3,4-dimethoxybenzoyl chloride and optically active synthons in the presence of a superbase . Similarly, thiazole derivatives with the dimethoxyphenyl moiety are synthesized from 3,4-dimethoxyacetophenone through a six-step procedure . These methods highlight the complexity and the need for precise conditions to achieve the desired triazole compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the crystal structure of a related triazole compound was determined to crystallize in the monoclinic space group, with specific unit cell parameters, and the molecular geometry was confirmed by DFT calculations . Such detailed structural analysis is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including alkylation, hydrolysis, and "click chemistry" reactions. The reactivity of these compounds can be influenced by the substituents present on the triazole ring. For example, the reaction of acid hydrolysis on triazole derivatives can lead to the production of carboxylic acids . The "click chemistry" approach has been used to synthesize chalcone derivatives containing the 1,2,3-triazole ring system, demonstrating the versatility of triazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like the dimethoxyphenyl group can affect these properties. For example, the antioxidant activity of triazole compounds has been evaluated, with some derivatives showing significant activity . The crystal structure and stability are often assessed using Hirshfeld surface analysis, which provides insight into the intermolecular interactions within the crystal lattice .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

One research application involves the synthesis of derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole exhibiting anti-inflammatory activity. These compounds were synthesized through various chemical reactions, starting from 3,4-dimethoxybenzoylthiosemicarbazide. Among the synthesized compounds, several demonstrated significant anti-inflammatory properties (Labanauskas et al., 2001).

π-Hole Tetrel Bonding Interactions

Another study focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality and phenyl substituents. The compounds formed self-assembled dimers in the solid state through O⋯π-hole tetrel bonding interactions. This study provides insights into the influence of substituents on the nucleophilic/electrophilic nature of the compounds and their interaction energies, contributing to our understanding of chemical bonding interactions (Ahmed et al., 2020).

Antitumor Activity

The synthesis and evaluation of antitumor activity of 3-S-substituted 5-[2-(4-)benzyloxyphenyl]-1,2,4-triazoles have also been studied. These compounds were synthesized via cyclization of corresponding thiosemicarbazides and showed potential antitumor activities (Grigoryan et al., 2012).

Antifungal and Cytotoxic Agents

Furthermore, novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties were synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. Some analogues exhibited significant cytotoxic activity, showing the potential of triazole derivatives as antitumor agents (Liu et al., 2017).

Synthesis and Properties

Research on the synthesis and properties of H-1,2,3-triazoles provided insights into their chemical characteristics and potential applications. This study highlighted the synthesis methods and examined certain properties of the triazoles, indicating their relevance in various scientific fields (Tanaka et al., 1973).

properties

InChI

InChI=1S/C19H17N3O2S/c1-4-12-25-19-21-20-18(22(19)15-8-6-5-7-9-15)14-10-11-16(23-2)17(13-14)24-3/h5-13H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUOXWLDYIBUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC=C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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